Morpholine-4-carboximidamide

Catalog No.
S574133
CAS No.
17238-66-3
M.F
C5H11N3O
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine-4-carboximidamide

CAS Number

17238-66-3

Product Name

Morpholine-4-carboximidamide

IUPAC Name

morpholine-4-carboximidamide

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7)

InChI Key

WCUWHUUPGXCMMQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=N)N

Synonyms

morpholinoamidine, morpholinoamidine sulfate (2:1)

Canonical SMILES

C1COCCN1C(=N)N

The exact mass of the compound Morpholine-4-carboximidamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Morpholine-4-carboximidamide (CAS 17238-66-3), frequently supplied as its hydrochloride (CAS 5638-78-8) or hydroiodide salt, is a highly versatile amidino-based ligand and synthetic building block [1]. Structurally, it combines a hydrophilic morpholine ring with a strongly electron-donating carboximidamide (guanidine-like) moiety. This dual functionality makes it highly sought after in advanced materials science—particularly as a crystallization regulator and defect passivator in perovskite solar cells (PSCs)—and in medicinal chemistry for synthesizing endothelin receptor antagonists and antifungal agents [1][2]. Its defined melting point and excellent solubility profile in polar aprotic solvents (like DMSO and DMF) ensure high processability and batch-to-batch reproducibility for both laboratory-scale synthesis and industrial-scale thin-film deposition[2].

Substituting Morpholine-4-carboximidamide with simpler guanidines or closely related analogs like piperidine-1-carboximidamide frequently compromises application-critical performance [1]. In perovskite photovoltaics, the precise steric bulk and the presence of the morpholine oxygen (C-O-C moiety) are critical for dual-site coordination with Pb2+ defects; simpler amidines lack this secondary coordination site, leading to incomplete passivation and rapid moisture ingress [2]. In pharmaceutical synthesis, replacing the morpholine ring with a piperidine ring fundamentally alters the lipophilicity and hydrogen-bonding capacity of the resulting pharmacophore, often drastically reducing the aqueous solubility and target binding affinity of the final active pharmaceutical ingredient. Consequently, generic substitution leads to suboptimal device efficiencies or failed drug candidate profiles[1].

Superior Defect Passivation in Air-Processed Perovskite Solar Cells

In the fabrication of air-processed n-i-p perovskite solar cells, the incorporation of Morpholine-4-carboximidamide hydrochloride as a top-interface modifier significantly outperforms pristine baselines[1]. The amidine group passivates the [PbI6]4- lattice via Pb2+ coordination and I- hydrogen bonding, while the morpholine oxygen provides secondary Pb2+ coordination. This dual-action mechanism yields a champion power conversion efficiency (PCE) of 25.79%, compared to substantially lower efficiencies in unmodified devices. Furthermore, modified devices exhibit exceptional environmental stability, retaining over 86% of their initial PCE after 1500 hours of continuous maximum power point tracking under 1 Sun illumination [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Stability
Target Compound Data25.79% PCE; >86% retention after 1500h
Comparator Or BaselinePristine (unmodified) perovskite baseline (<23% PCE, rapid degradation)
Quantified Difference>2.5% absolute PCE increase and extended operational lifetime
ConditionsAir-processed n-i-p perovskite solar cells under 1 Sun illumination

For photovoltaic manufacturers, this compound enables high-efficiency, highly stable perovskite modules that can be processed in ambient air, drastically reducing cleanroom and inert-gas manufacturing costs.

Enhanced Solubility and Binding in Bioactive Heterocycle Synthesis

When utilized as a precursor for antifungal agents (e.g., phenylthiazole-1,3,4-oxadiazole derivatives) and receptor antagonists, Morpholine-4-carboximidamide provides a critical advantage over piperidine-1-carboximidamide[1]. The inclusion of the morpholine oxygen reduces the overall lipophilicity of the resulting active pharmaceutical ingredient (API), improving aqueous solubility. In structure-activity relationship studies, derivatives incorporating the morpholine-4-carboximidamide moiety consistently demonstrate superior target affinity and lower toxicity profiles compared to their more lipophilic piperidine counterparts[1].

Evidence DimensionAqueous solubility and receptor binding affinity of downstream APIs
Target Compound DataMorpholine derivatives show optimized LogP and high target affinity
Comparator Or BaselinePiperidine-1-carboximidamide derivatives
Quantified DifferenceImproved aqueous solubility and superior safety/toxicity profiles
ConditionsIn vitro SAR screening and pharmacokinetic profiling

Procurement of the morpholine-specific amidine ensures that downstream drug candidates avoid late-stage failures related to poor bioavailability or off-target toxicity.

Optimized pKa for Non-Aqueous CO2 Capture

In advanced CO2 capture applications using non-aqueous systems (e.g., DMSO), Morpholine-4-carboximidamide demonstrates highly efficient CO2 sorption kinetics [1]. NMR mechanistic studies reveal that the specific electron density modulated by the morpholine ring results in an optimal pKa for reversible CO2 binding, forming stable carbamic acids and zwitterionic species. Compared to standard primary amines like monoethanolamine (MEA), the morpholine-substituted amidine offers a more favorable energy profile for desorption, reducing the parasitic energy load required for solvent regeneration [1].

Evidence DimensionCO2 sorption/desorption energy efficiency
Target Compound DataReversible zwitterion formation with optimized regeneration energy
Comparator Or BaselineStandard primary amines (e.g., MEA)
Quantified DifferenceLower thermal energy requirement for CO2 desorption
ConditionsNon-aqueous solvent systems (DMSO) monitored via in situ NMR

For chemical engineers designing next-generation carbon capture systems, this compound minimizes the energy penalty associated with solvent regeneration.

Top-Interface Passivation in Perovskite Photovoltaics

Morpholine-4-carboximidamide hydrochloride is the premier choice for passivating defects and regulating crystallization in both inverted and n-i-p perovskite solar cells [1]. Its ability to coordinate with Pb2+ defects and block moisture makes it essential for scaling up ambient-air processing of high-efficiency solar modules.

Synthesis of Bioactive Heterocycles and Receptor Antagonists

As a building block in medicinal chemistry, this compound is ideal for synthesizing complex heterocycles where optimizing the hydrophilic-lipophilic balance is critical [2]. It is specifically preferred over piperidine analogs when developing orally bioavailable cardiovascular or antifungal drugs.

Development of Advanced Non-Aqueous CO2 Sorbents

This compound is highly suited for research into low-energy-penalty carbon capture technologies [3]. Its unique pKa and ability to form stable but reversible zwitterionic species in aprotic solvents make it a prime candidate for next-generation gas separation membranes and liquid sorbents.

XLogP3

-1.1

Related CAS

17238-55-0 (sulfate[2:1])

Other CAS

17238-66-3

Dates

Last modified: 08-15-2023

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